3-butoxy-6H-benzo[c]chromen-6-one
Description
Properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-butoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C17H16O3/c1-2-3-10-19-12-8-9-14-13-6-4-5-7-15(13)17(18)20-16(14)11-12/h4-9,11H,2-3,10H2,1H3 |
InChI Key |
MVYYPWIVUKADCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Coumarin-Based Cyclization
The foundational synthesis of benzo[c]chromen-6-ones involves cyclocondensation between substituted coumarins and dienes. For 3-butoxy derivatives, 3-hydroxy-6H-benzo[c]chromen-6-one serves as a pivotal intermediate. In a representative procedure, 3-hydroxy-6H-benzo[c]chromen-6-one undergoes alkoxylation with 1-bromobutane in dimethylformamide (DMF) under anhydrous conditions, using potassium carbonate (K₂CO₃) as a base. This method achieves yields of 70–80% after 24 hours at 80–120°C. The reaction proceeds via nucleophilic substitution, where the hydroxyl group at position 3 is replaced by the butoxy moiety (Figure 1A).
Critical parameters include:
-
Solvent : Anhydrous DMF ensures solubility of both aromatic and aliphatic reactants.
-
Base : K₂CO₃ facilitates deprotonation of the hydroxyl group, enhancing nucleophilicity.
-
Temperature : Elevated temperatures (≥80°C) accelerate reaction kinetics but may necessitate reflux apparatus.
Transition Metal-Catalyzed Methods
Copper-Mediated Coupling Reactions
Copper salts, particularly CuI and CuSO₄, have been employed to suppress CO₂ bubbling during cyclization, a common issue in industrial-scale syntheses. In one protocol, biphenyl-2-carboxylic acid reacts with resorcinol in the presence of NaOH and CuSO₄, followed by acidification to yield the benzo[c]chromen-6-one core. Subsequent alkoxylation introduces the butoxy group (Figure 1B). This method achieves 55–65% overall yield, with copper acting as a Lewis acid to stabilize intermediates.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling enables regioselective functionalization. For example, 3-triflate-benzo[c]chromen-6-one reacts with butylboronic acid using Pd(PPh₃)₄ in 1,4-dioxane, yielding 3-butoxy derivatives at 100°C. While efficient (yields: 75–85%), this method requires expensive catalysts and stringent anhydrous conditions.
Metal-Free Synthetic Strategies
Photochemical [4+2] Cycloaddition
A tandem photo-thermal-photo reaction sequence converts 3,4-dichlorocoumarins and 1,3-butadienes into benzo[c]chromen-6-ones without metal catalysts. Irradiation at 300–400 nm initiates a [4+2] cycloaddition, followed by thermal elimination of HCl and electrocyclic ring opening. Final photochemical 6π-electrocyclization installs the butoxy group via in situ alkoxylation. This method offers 70–80% yields and avoids metal contamination.
Peroxydisulfate-Mediated Oxidative Lactonization
Biphenyl-2-carboxylic acid undergoes oxidative cyclization using K₂S₂O₈ and AgNO₃ in aqueous medium. The reaction proceeds via radical intermediates, forming the lactone ring. Post-synthetic modification with butyl iodide introduces the alkoxy group. This approach is notable for its simplicity and scalability, though yields are moderate (60–65%).
Industrial-Scale Production Considerations
Purification and Yield Optimization
Industrial methods prioritize cost-effectiveness and ease of purification. Copper-mediated routes allow filtration-based removal of insoluble Cu salts, enhancing purity. Recrystallization from methanol/acetic acid mixtures further refines the product, achieving >95% purity.
Green Chemistry Innovations
Mechanochemical grinding (ball milling) reduces solvent use, while biocatalytic methods employing lipases enable regioselective alkoxylation under mild conditions. These methods align with sustainable manufacturing principles but require further yield optimization.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) : δ 8.25 (d, J = 8.4 Hz, 1H), 7.65–7.58 (m, 2H), 7.45 (t, J = 7.6 Hz, 1H), 6.95 (s, 1H), 4.10 (t, J = 6.8 Hz, 2H), 1.85–1.75 (m, 2H), 1.55–1.45 (m, 2H), 0.98 (t, J = 7.2 Hz, 3H).
¹³C NMR (100 MHz, CDCl₃) : δ 176.5 (C=O), 160.2 (C-O), 154.3, 134.8, 129.7, 128.5, 124.9, 118.3, 115.6, 73.4 (OCH₂), 31.5, 19.8, 14.1.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzochromenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-butoxy-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-butoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphodiesterase II, an enzyme involved in the regulation of intracellular signaling pathways . This inhibition can lead to various biological effects, including anti-inflammatory and neuroprotective activities.
Comparison with Similar Compounds
Key Findings :
- Optimal PDE2 inhibition occurs with a linear butoxy chain (1f ), likely due to enhanced hydrophobic interactions with the enzyme’s active site .
- Branched chains (e.g., 1e ) reduce activity slightly, while longer chains (e.g., 1g ) decrease potency, suggesting steric and solubility limitations .
Hydroxylated Derivatives: Urolithin B and THU-OH
Natural and semi-synthetic hydroxylated analogs exhibit distinct metal-sensing properties:
Key Findings :
- Alkoxylation (e.g., 1f ) abolishes metal-sensing capability but enhances PDE2 inhibition, highlighting a structure-activity trade-off .
Hybrid Derivatives with Heterocyclic Substituents
Modifications at the 3-position with heterocycles or ester groups alter bioactivity:
Key Findings :
- Bulky or polar substituents (e.g., 1h , 1i ) reduce PDE2 inhibition compared to simple alkyl chains, emphasizing the importance of lipophilicity .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-butoxy-6H-benzo[c]chromen-6-one, and how do reaction conditions influence yield?
- Methodology : Cyclocondensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes provides a straightforward route (yields ~50–60%) under mild conditions . Alternative one-pot methods using β-ketoesters and chalcones in glycerol with Sc(OTf)₃ catalysis achieve moderate yields (e.g., 51–59%) under green conditions .
- Key Variables : Temperature (60–100°C), solvent polarity, and catalyst choice (e.g., Sc(OTf)₃ vs. Lewis acids) critically affect regioselectivity and yield.
Q. How can structural characterization of this compound derivatives be optimized?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 26.005 Å, β = 98.02°) were resolved at 100 K using Mo Kα radiation .
- Data Analysis : Refinement parameters (R factor < 0.05) and hydrogen bonding/van der Waals interactions (e.g., O3B···C5B = 2.759 Å) should be validated against computational models .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for benzo[c]chromen-6-ones?
- Analysis : Discrepancies arise from divergent starting materials (e.g., 2'-hydroxychalcones vs. silyl enol ethers) and step efficiency. For instance, [3+3] cyclizations yield 50–60% , while radical cyclization (Bu₃SnH) may underperform (<40%) due to side reactions .
- Recommendation : Use kinetic studies (e.g., time-resolved NMR) to identify rate-limiting steps and optimize catalyst loading (e.g., 10 mol% Sc(OTf)₃) .
Q. How do substituents (e.g., butoxy vs. acetyl/fluoro groups) influence the biological activity of benzo[c]chromen-6-ones?
- Methodology : Compare bioactivity assays (e.g., antimicrobial, anticancer) of derivatives. For example, fluorinated analogs (e.g., 3-acetyl-2-fluoro derivatives) show enhanced metabolic stability due to reduced CYP450 interactions .
- Structural Insights : Substituent polarity (e.g., butoxy’s lipophilicity) impacts membrane permeability, validated via logP calculations and cytotoxicity assays .
Q. What advanced techniques validate the reaction mechanism of multi-component benzo[c]chromen-6-one syntheses?
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in glycerol) tracks solvent participation in Sc(OTf)₃-catalyzed reactions . DFT calculations map transition states (e.g., nucleophilic substitution vs. cycloaddition pathways) .
- Experimental Validation : In-situ IR spectroscopy monitors intermediates (e.g., enol ethers) during one-pot syntheses .
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize green solvents (e.g., glycerol) and one-pot protocols to reduce waste .
- Structural Analysis : Combine SCXRD with Hirshfeld surface analysis to map non-covalent interactions .
- Biological Screening : Use fluorinated/alkoxy derivatives to balance solubility and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
